2'-Hydroxy-6'-iodoacetophenone

Descripción general

Descripción

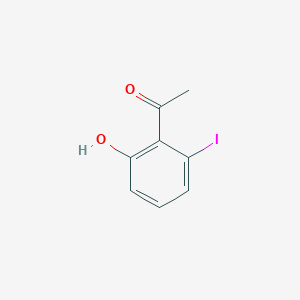

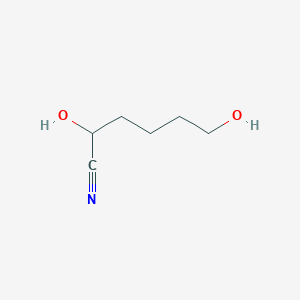

2’-Hydroxy-6’-iodoacetophenone (HIAP) is a chemical compound with a molecular formula of C8H7IO2. It is derived from halogenoacetic acids .

Synthesis Analysis

The synthesis of 2’-Hydroxy-6’-iodoacetophenone can be achieved by the reaction of dioxane dibromide on 3-hydroxy-4-iodoacetophenone in a dioxane-ethyl ether mixture at room temperature .Molecular Structure Analysis

The molecular weight of 2’-Hydroxy-6’-iodoacetophenone is 262.04 g/mol. The structure of this compound is similar to that of 4-Iodoacetophenone, which has a molecular weight of 246.0451 .Chemical Reactions Analysis

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .Aplicaciones Científicas De Investigación

Chemical Structure and Properties

2'-Hydroxy-6'-iodoacetophenone, a derivative of acetophenone, has been studied for its chemical structure and properties. Research by Arjunan et al. (2014) focused on the synthesis and detailed analysis of its geometry, thermodynamic properties, and vibrational frequencies using quantum chemical methods. They also investigated the effects of various substituents on its benzene ring, contributing to an understanding of its structural and electronic characteristics Arjunan et al., 2014.

Optical Characterization

Crivelaro et al. (2015) synthesized and optically characterized derivatives of iodinated acetophenone, including 4-hydroxy-3-iodoacetophenone. They performed UV-Vis absorption, fluorescence, and thermal lens spectroscopies to determine how the introduction of iodine atoms alters the optical properties of the compound. This research is particularly relevant for understanding the photochemical and photophysical behavior of these molecules Crivelaro et al., 2015.

Synthesis and Applications

The synthesis of related compounds such as 2-hydroxy-6-methylacetophenone and 2-acetoxy-6-methylacetophenone, studied by Jones et al. (1982), highlights the methodologies used in creating various acetophenone derivatives. These compounds have potential applications in different fields, including organic synthesis and material science Jones et al., 1982.

Choleretic Activity Studies

The choleretic activity of phloracetophenone, a related compound, was investigated by Piyachaturawat et al. (2000). They explored the relationship between its chemical structure and biological activity, which could provide insights into the potential biomedical applications of this compound Piyachaturawat et al., 2000.

Potential Antimutagenic Properties

Research by Miyazawa et al. (2000) on acetophenone derivatives, including paeonol (2-hydroxy-4-methoxyacetophenone), examined their ability to suppress mutagenic responses. Such studies indicate the possibility of this compound and its analogs possessing similar antimutagenic or bioactive properties Miyazawa et al., 2000.

Biochemical Interactions

The interaction of 2-hydroxyacetophenones with other biological compounds, as investigated in various studies, may provide insights into how this compound could interact within biological systems. For instance, the inhibition of conjugation of indole-3-acetic acid with amino acids by 2,6-dihydroxyacetophenone, studied by Lee and Starratt (1986), could shed light on the biochemical pathways influenced by acetophenone derivatives Lee & Starratt, 1986.

Safety and Hazards

The safety data sheet for 4’-Iodoacetophenone, a similar compound, indicates that it is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye damage . It is recommended to avoid inhalation of dusts, to not eat, drink or smoke when using this product, and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-(2-hydroxy-6-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUQBGAEDIEAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

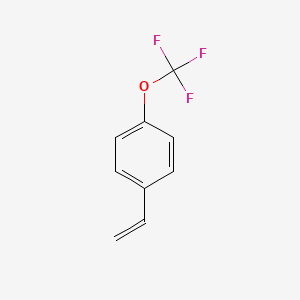

CC(=O)C1=C(C=CC=C1I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde](/img/structure/B3040208.png)

![Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3040225.png)